molecular formula C13H24O2 B13157865 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid

2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid

Cat. No.: B13157865
M. Wt: 212.33 g/mol
InChI Key: UJNLDISRWXMBJD-UHFFFAOYSA-N
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Description

2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid is an organic compound characterized by a cyclohexane ring substituted with four methyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the following steps:

    Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups.

    Carboxylation: The resulting 3,3,5,5-tetramethylcyclohexanone is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to form the propanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid
  • Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester

Comparison: 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid is unique due to its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-(3,3,5,5-tetramethylcyclohexyl)propanoic acid

InChI

InChI=1S/C13H24O2/c1-9(11(14)15)10-6-12(2,3)8-13(4,5)7-10/h9-10H,6-8H2,1-5H3,(H,14,15)

InChI Key

UJNLDISRWXMBJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(CC(C1)(C)C)(C)C)C(=O)O

Origin of Product

United States

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